molecular formula C20H14F3N5O2S B2538650 2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 930665-96-6

2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2538650
CAS No.: 930665-96-6
M. Wt: 445.42
InChI Key: OWPNTTZRZPGTNT-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyrimidinone derivative featuring a sulfanylacetamide moiety linked to a trifluoromethyl-substituted phenyl group. Its core structure includes a pyrazolo[3,4-d]pyrimidin-4-one scaffold, which is known for its pharmacological relevance in kinase inhibition and anticancer activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanylacetamide chain provides structural flexibility for intermolecular interactions, such as hydrogen bonding with target proteins.

Properties

IUPAC Name

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2S/c21-20(22,23)12-5-4-6-13(9-12)25-16(29)11-31-19-26-17-15(18(30)27-19)10-24-28(17)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNTTZRZPGTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has emerged as a significant entity in medicinal chemistry, particularly due to its promising biological activities. This article delves into the biological effects of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidine core with a sulfanyl group and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C21H15N7O2SC_{21}H_{15}N_{7}O_{2}S, and it has a molecular weight of approximately 405.45 g/mol.

Anti-Cancer Properties

Research has indicated that this compound exhibits anti-proliferative activity against various cancer cell lines. Notably:

  • HL-60 Cells : The compound demonstrated significant cytotoxic effects on promyelocytic leukemia cells with an IC50 value indicating potent anti-cancer potential .
  • Mechanism of Action : The anti-cancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that it can disrupt key signaling pathways involved in tumor growth .

Antiviral and Antimicrobial Activity

In addition to its anti-cancer properties, the compound has shown:

  • Antiviral Activity : Similar structures have been noted to possess antiviral properties against various viruses, suggesting that this compound may also exhibit such effects .
  • Antimicrobial Effects : Preliminary studies suggest the potential for antimicrobial activity against pathogenic bacteria, although specific data for this compound is still emerging .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(2-(4-Oxoquinazolin)acetamido)benzoateQuinazoline coreAnticancer activity
1-(Phenyl)-3-(substituted phenyl)-5-(thioacetyl)-pyrazolePyrazole core with thioacetylAntimicrobial properties
2-Aminoquinazolinone derivativesQuinazolinone coreAntitumor activity

This table illustrates how variations in molecular structure can influence biological activity, providing insights into potential modifications for enhanced efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Pathways : The synthesis typically involves multi-step reactions aimed at optimizing yield and purity while allowing for structural modifications that could enhance biological activity .
  • Cell Line Studies : In vitro studies across different cancer cell lines have consistently shown that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazolo-pyrimidinone derivatives. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Activity
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 6-sulfanylacetamide, 3-(trifluoromethyl)phenyl Not reported ~438 (calculated) Kinase inhibition (theoretical)
Example 83 (Patent: PCT/US12/036594) Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-dimethylamino-3-fluoro-4-isopropoxyphenyl)ethyl 302–304 571.20 Anticancer (in vitro IC₅₀ ~50 nM)
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-b]pyridine 4-chlorophenyl, 4-(trifluoromethyl)phenyl 221–223 536.00 PDE4 inhibition (IC₅₀ ~0.8 μM)
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodophenyl, acetamide Not reported 693.53 (DMSO solvate) Antiviral (targeting HCV NS5A)
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidine Sulfamoylphenyl, hydroxyphenyl, thioacetamide Not reported ~500 (estimated) Antibacterial (Gram-positive MIC: 8 μg/mL)

Key Observations

Core Scaffold Variations :

  • The target compound’s pyrazolo[3,4-d]pyrimidin-4-one core is distinct from pyrazolo[3,4-b]pyridine () and pyrido[4,3-d]pyrimidine (). These variations influence binding affinity; for example, pyrido-pyrimidines exhibit stronger antiviral activity due to their planar heterocyclic systems .
  • The sulfanyl group in the target compound may enhance thiol-mediated interactions compared to the oxo or methylene groups in analogues .

Sulfamoylphenyl substituents () confer antibacterial activity, whereas the target compound’s trifluoromethyl group may favor kinase selectivity .

Biological Activity Trends: Pyrazolo-pyrimidinones with bulky aryl groups (e.g., 3-fluoro-4-isopropoxyphenyl in ) show potent anticancer activity, suggesting that the target compound’s trifluoromethylphenyl group could be optimized for similar applications . PDE4 inhibitors () require precise acetamide positioning, which the target compound’s sulfanyl linker may disrupt, reducing efficacy against PDEs .

Physical Properties: The higher melting point of Example 83 (302–304°C) compared to (221–223°C) reflects stronger crystalline packing due to its dimethylamino and isopropoxy substituents .

Q & A

Q. What are the critical steps in synthesizing 2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide?

The synthesis typically involves:

  • Condensation reactions to form the pyrazolo[3,4-d]pyrimidinone core, followed by sulfanyl group introduction via nucleophilic substitution.
  • Amide coupling between the sulfanyl-acetate intermediate and the 3-(trifluoromethyl)phenylamine moiety.
    Key validation steps include monitoring reaction progress via TLC/HPLC and intermediate purification using column chromatography. Structural confirmation is achieved through 1^1H NMR, 13^{13}C NMR, and HRMS .

Q. How is the structural identity of this compound confirmed in academic research?

  • Spectroscopic techniques : 1^1H/13^{13}C NMR for functional group and connectivity analysis, HRMS for molecular weight confirmation.
  • X-ray crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions, critical for structure-activity relationship (SAR) studies.
  • IR spectroscopy : Validates carbonyl (C=O) and sulfanyl (C-S) groups. Cross-referencing with computational predictions (e.g., DFT) enhances reliability .

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzyme inhibition assays : Target kinases or enzymes structurally related to the pyrazolo-pyrimidinone scaffold (e.g., phosphodiesterases).
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects.
  • Solubility and stability profiling : Assess physicochemical properties in PBS/DMSO to guide further optimization .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for improved yield and scalability?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, optimize sulfanyl group incorporation by testing bases (e.g., K2_2CO3_3 vs. Et3_3N) and reaction times .
  • Flow chemistry : Continuous flow systems enhance reproducibility and reduce side reactions in multi-step syntheses .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can computational methods resolve contradictions in reported solubility or bioactivity data?

  • Molecular dynamics (MD) simulations : Model compound-solvent interactions to explain discrepancies in solubility (e.g., DMSO vs. aqueous buffers).
  • Docking studies : Predict binding affinities to targets like kinases, reconciling conflicting enzyme inhibition results.
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with bioactivity trends using descriptors like logP and polar surface area .

Q. What strategies address low bioavailability or metabolic instability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the sulfanyl or acetamide positions to enhance membrane permeability.
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify vulnerable sites (e.g., pyrimidinone ring oxidation). Modify substituents (e.g., fluorine substitution) to block metabolic hotspots .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins.
  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding in lysates or live cells.
  • SPR/BLI : Quantify binding kinetics (Kd_d, kon_{on}/koff_{off}) using surface plasmon resonance or bio-layer interferometry .

Data Contradiction Analysis

Q. How to interpret conflicting SAR data across studies with structural analogs?

  • Orthogonal assay validation : Re-test compounds in standardized assays (e.g., uniform ATP concentrations in kinase assays).
  • Crystallographic comparison : Resolve whether trifluoromethyl vs. methyl substituents induce conformational changes in the target binding pocket.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

Q. What experimental controls are critical for reproducibility in activity assays?

  • Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples.
  • Strict pH/temperature monitoring : Small deviations can alter enzyme kinetics or compound aggregation.
  • Blinded data analysis : Minimize bias in IC50_{50} determinations .

Methodological Resources

  • Reaction optimization : Leverage ICReDD’s quantum chemical calculations and information science frameworks to predict optimal reaction pathways .
  • Data standardization : Follow CRDC guidelines (e.g., RDF2050112 for reactor design) to ensure experimental consistency .

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